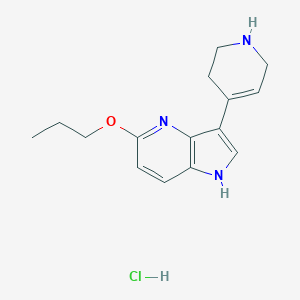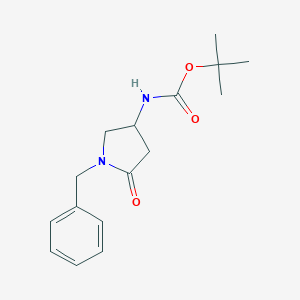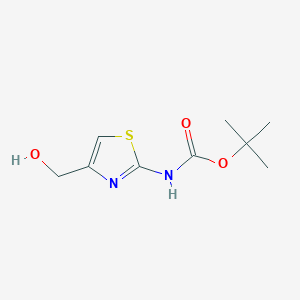
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester
概要
説明
Synthesis Analysis
The synthesis of “(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester” involves the reaction of lithium aluminium tetrahydride in tetrahydrofuran at -15℃ for 1 hour . The mixture is then stirred with water and extracted with saturated potassium D-tartrate-solution in water and three times ethyl acetate . The organic layers are dried over Na2SO4 and concentrated in vacuo. The residue is purified by flash chromatography on silica gel .Molecular Structure Analysis
The molecular structure of “(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester” is represented by the formula C9H14N2O3S . The InChI Key is OWLBQQTUOQLZST-UHFFFAOYSA-N .科学的研究の応用
Chemical and Biological Interactions of Carbamic Acid Esters
Carbamic acid esters, such as (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, are involved in a variety of chemical and biological processes. These compounds, including esters of substituted carbamic acids, interact with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site. This interaction is crucial in understanding the mechanism of action of carbamate-based insecticides and therapeutic agents. Studies have shown that the rate of decarbamoylation, or hydrolysis of the carbamoyl enzyme, varies significantly, affecting the efficacy of carbamates as AChE inhibitors. The decarbamoylation rate constants are influenced by the size of alkyl substituents on the carbamoyl group, indicating a shift in the rate-limiting step of the reaction. This research underlines the importance of structural elements in the biological activity of carbamic acid esters and their potential applications in developing more effective AChE inhibitors (Rosenberry & Cheung, 2019).
Biotechnological Applications and Green Chemistry
The broader category of carbamic acid esters, to which (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester belongs, finds significant applications in biotechnological processes and green chemistry. Lactic acid, a key hydroxycarboxylic acid derived from biomass fermentation, serves as a precursor for various chemicals, including lactate ester. Through chemical and biotechnological routes, it is possible to synthesize valuable chemicals from lactic acid, showcasing the potential of using carbamic acid esters in sustainable chemistry. These processes emphasize the role of green chemistry in producing biodegradable polymers and other chemicals from renewable resources, highlighting the application potential of carbamic acid esters in environmentally friendly chemical synthesis (Gao, Ma, & Xu, 2011).
Environmental and Health Perspectives
While not directly related to (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, the environmental fate and potential health impacts of related esters, such as parabens and ethyl carbamate, have been extensively studied. These investigations provide valuable insights into the behavior of carbamic acid esters in aquatic environments and their potential health effects. For example, parabens, used as preservatives in various products, have been detected in water bodies, raising concerns about their environmental persistence and endocrine-disrupting potential. Similarly, ethyl carbamate, found in fermented foods and beverages, is recognized as a probable human carcinogen. These studies underscore the importance of assessing the environmental and health impacts of chemical compounds, including carbamic acid esters, to ensure their safe use and manage their presence in the environment (Haman, Dauchy, Rosin, & Munoz, 2015); (Weber & Sharypov, 2009).
特性
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLBQQTUOQLZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624276 | |
| Record name | tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester | |
CAS RN |
494769-44-7 | |
| Record name | tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

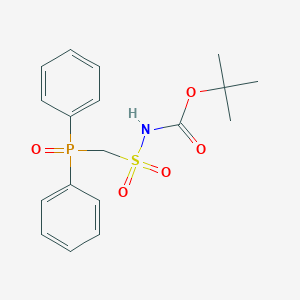
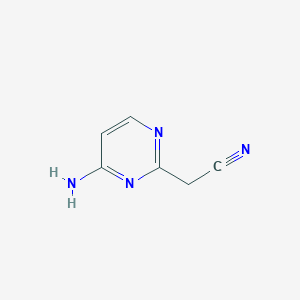

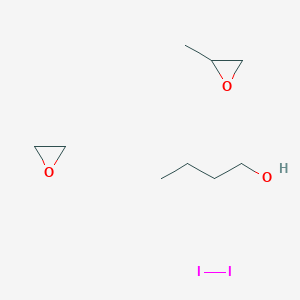


![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
